molecular formula C14H10O6 B044748 Tovopyrifolin C CAS No. 34211-53-5

Tovopyrifolin C

Cat. No.: B044748
CAS No.: 34211-53-5
M. Wt: 274.22 g/mol
InChI Key: JAOZFCHZESUBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trihydroxy-2-methoxyxanthen-9-one is a xanthene derivative with the molecular formula C14H10O6 and a molecular weight of 274.22 g/mol. This compound is characterized by its three hydroxyl groups and one methoxy group attached to the xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the xanthene core structure.

Industrial Production Methods

Industrial production methods for 1,3,5-Trihydroxy-2-methoxyxanthen-9-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-2-methoxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Trihydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and fluorescent markers.

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trihydroxyxanthone: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    2-Methoxyxanthone: Contains only one methoxy group and lacks the hydroxyl groups, resulting in distinct properties.

    1,3-Dihydroxy-2-methoxyxanthone: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.

Uniqueness

1,3,5-Trihydroxy-2-methoxyxanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in various scientific fields, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

1,3,5-trihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOZFCHZESUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tovopyrifolin C
Reactant of Route 2
Tovopyrifolin C
Reactant of Route 3
Tovopyrifolin C
Reactant of Route 4
Tovopyrifolin C
Reactant of Route 5
Tovopyrifolin C
Reactant of Route 6
Tovopyrifolin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.